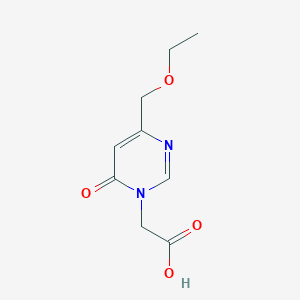

2-(4-(ethoxymethyl)-6-oxopyrimidin-1(6H)-yl)acetic acid

描述

2-(4-(Ethoxymethyl)-6-oxopyrimidin-1(6H)-yl)acetic acid is a pyrimidinone derivative featuring an ethoxymethyl substituent at the 4-position of the pyrimidine ring and an acetic acid moiety at the 1-position. Pyrimidinone-acetic acid derivatives are widely studied for their roles as intermediates in pharmaceutical synthesis and bioactive molecules, with substituents significantly influencing reactivity, solubility, and pharmacological activity .

属性

IUPAC Name |

2-[4-(ethoxymethyl)-6-oxopyrimidin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-2-15-5-7-3-8(12)11(6-10-7)4-9(13)14/h3,6H,2,4-5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPDCGSMWHKYKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC(=O)N(C=N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(4-(ethoxymethyl)-6-oxopyrimidin-1(6H)-yl)acetic acid, with the molecular formula CHNO and a molecular weight of 212.2 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on available literature.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrimidine ring and subsequent modifications to introduce the ethoxymethyl group. The compound is characterized by its unique structural features that contribute to its biological activity.

Antimicrobial Properties

Research indicates that derivatives of pyrimidines exhibit significant antimicrobial activity. A study evaluating similar compounds demonstrated effectiveness against various bacterial strains, suggesting that this compound may possess comparable properties. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Potential

Pyrimidine derivatives have been investigated for their anticancer properties. Compounds with structural similarities have shown inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies suggest that this compound could be a candidate for further anticancer research, particularly in targeting specific cancer types .

Enzyme Inhibition

The compound may also act as an inhibitor of key enzymes involved in metabolic pathways. For instance, it has been suggested that pyrimidine derivatives can inhibit acetyl-CoA carboxylase (ACC), an enzyme critical in lipid metabolism, thus presenting a potential therapeutic avenue for metabolic disorders such as obesity and diabetes .

Case Studies

- Antimicrobial Evaluation : A study reported the synthesis of various pyrimidine derivatives and their evaluation against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, highlighting the potential of this compound in developing new antibiotics .

- Anticancer Activity : In vitro studies on related compounds revealed significant cytotoxic effects against breast cancer cell lines (MCF-7). The compounds induced apoptosis via mitochondrial pathways, suggesting that this compound may share similar mechanisms .

Research Findings Summary Table

| Property | Details |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 212.2 g/mol |

| Antimicrobial Activity | Effective against various bacterial strains; potential for antibiotic development |

| Anticancer Activity | Induces apoptosis in cancer cell lines; requires further investigation |

| Enzyme Inhibition | Potential inhibitor of acetyl-CoA carboxylase; implications in metabolic disorders |

相似化合物的比较

Structural Comparison with Analogous Compounds

The target compound’s structure can be compared to similar pyrimidinone-acetic acid derivatives (Table 1):

Key Structural Insights :

- Substituent Effects : The ethoxymethyl group (target compound) introduces steric bulk and moderate electron-donating effects compared to smaller groups (e.g., methyl in ) or electron-withdrawing substituents (e.g., 4-fluorophenyl in ).

- Acetic Acid Moiety : Common across analogs, this group enhances water solubility and facilitates conjugation in drug design .

Physicochemical Properties

- Solubility : Methyl/ethyl substituents (e.g., ) improve lipid solubility, while polar groups like carboxylic acids enhance aqueous solubility. The ethoxymethyl group may balance both properties.

- Stability: Electron-donating groups (e.g., ethoxymethyl) could stabilize the pyrimidinone ring against hydrolysis compared to electron-deficient analogs (e.g., 4-cyanophenyl in ).

- Spectral Data: IR: Pyrimidinone carbonyl stretches typically appear near 1700–1736 cm⁻¹ (e.g., 1736 cm⁻¹ in ). NMR: Pyrimidine protons resonate between δ 7.2–7.7 ppm (aromatic region), while ethoxymethyl protons may appear near δ 3.5–4.5 ppm (e.g., δ 4.41 for methoxymethyl in ).

准备方法

Synthesis of the Pyrimidinone Core

The key intermediate, 2-thioxopyrimidin-4(1H)-one, is prepared via a multi-step reaction involving β-ketoesters and thiourea under reflux conditions in ethanol with sodium ethoxide as a base. This step forms the pyrimidine ring system essential for further functionalization.

Introduction of the Ethoxymethyl Group

The ethoxymethyl substituent at the 4-position is introduced by alkylation using ethyl bromoacetate or similar alkyl halides in anhydrous dimethylformamide (DMF) with potassium carbonate (K2CO3) as a base. This reaction proceeds at room temperature or slightly elevated temperatures over 8–12 hours, yielding ester intermediates such as 2-(ethyl acetatethio)pyrimidin-4(3H)-one derivatives.

Conversion to Acetic Acid Derivative

The ester intermediates are hydrolyzed under basic conditions using hot aqueous potassium hydroxide (KOH) to afford the corresponding acetic acid derivatives. The hydrolysis is typically conducted at around 80 °C for a few minutes, followed by acidification to precipitate the acid product.

Representative Reaction Scheme and Conditions

| Step | Reagents & Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|

| 1 | β-ketoester + thiourea, EtONa, reflux EtOH | 2-thioxopyrimidin-4(1H)-one core | Established method |

| 2 | 2-thioxopyrimidin-4(1H)-one + ethyl bromoacetate, K2CO3, anhydrous DMF, RT, 8–12 h | 2-(ethyl acetatethio)pyrimidin-4(3H)-one ester | High yield (~70-80%) |

| 3 | Hot aqueous KOH (80 °C), 5 min; acidify with HCl | This compound | Moderate yield (~60%) |

Additional Notes on Purification and Characterization

- The crude products from alkylation are typically purified by flash chromatography using ethyl acetate/petroleum ether mixtures.

- The acid derivatives precipitate upon acidification and can be collected by filtration, washed, and dried.

- Characterization includes melting point determination and NMR spectroscopy to confirm the presence of characteristic protons (e.g., methylene groups adjacent to nitrogen and oxygen).

- Yields vary depending on reaction scale and purity of reagents but generally fall within 60–80% for each step.

Comparative Analysis of Preparation Routes

| Feature | Method Using Alkylation with Ethyl Bromoacetate | Alternative Methods (e.g., Patent AU2020355830A1) |

|---|---|---|

| Core Intermediate | 2-thioxopyrimidin-4(1H)-one | Pyrimidinone derivatives from β-ketoesters and aldehydes |

| Alkylation Agent | Ethyl bromoacetate | Various alkyl halides including bromoacetaldehyde acetals |

| Base Used | Potassium carbonate (K2CO3) | Morpholine, triethylamine |

| Solvent | Anhydrous DMF | 1,4-Dioxane, dichloromethane |

| Hydrolysis Conditions | Hot aqueous KOH | Saturated sodium bicarbonate quench and extraction |

| Purification | Flash chromatography | Silica gel chromatography |

| Yield Range | 60–80% (each step) | Variable, often moderate |

Research Findings and Practical Considerations

- The alkylation step is critical for regioselectivity; controlling reaction time and temperature prevents over-alkylation or side reactions.

- Hydrolysis under mild basic conditions avoids degradation of the pyrimidinone ring.

- The use of anhydrous solvents and dry conditions during alkylation improves yields and product purity.

- The method is adaptable to various alkyl halides, allowing synthesis of analogues for biological evaluation.

- Patented methods emphasize the importance of controlling reaction pH and temperature to optimize purity and yield.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。